N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a benzamide structure
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-32(19-20-9-3-2-4-10-20)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-6-5-11-23(24)27-29-25-13-7-8-14-26(25)30-27/h2-18H,19H2,1H3,(H,29,30)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGZCUDRQBRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation via Aldehyde Condensation
The benzimidazole moiety is constructed using o-phenylenediamine and substituted aldehydes. A method adapted from selective benzimidazol-2-yl ketone synthesis is modified for aniline derivatives:
Procedure :
- React o-phenylenediamine (1.0 equiv) with 2-nitrobenzaldehyde (1.1 equiv) in N,N-dimethylformamide (DMF) under sulfur catalysis (5 mol%) at 110°C for 12 hours.
- Reduce the nitro group to an amine using hydrogen gas (1 atm) over palladium on carbon (10 wt%) in ethanol at 25°C.
Key Data :
- Yield: 78% (two steps).
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 8H, aromatic), 5.12 (s, 2H, NH2).
Synthesis of 4-(N-Benzyl-N-Methylsulfamoyl)Benzoic Acid
Sulfonylation of Benzyl-Methylamine
The sulfamoyl group is introduced via sulfonylation of N-benzyl-N-methylamine:
Procedure :
- React 4-chlorosulfonylbenzoic acid (1.0 equiv) with N-benzyl-N-methylamine (1.2 equiv) in dichloromethane (DCM) at 0°C.
- Add triethylamine (2.0 equiv) dropwise and stir for 4 hours at 25°C.
Key Data :
Amide Coupling: Conjugation of Fragments
Carbodiimide-Mediated Coupling
The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Procedure :
- Activate 4-(N-benzyl-N-methylsulfamoyl)benzoic acid (1.0 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DCM for 30 minutes.
- Add 2-(1H-benzo[d]imidazol-2-yl)aniline (1.0 equiv) and stir at 25°C for 16 hours.
Optimization Insights :
- Solvent : Dimethylacetamide (DMA) improves solubility of aromatic substrates.
- Yield : 72% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Comparative Evaluation
Microwave-Assisted Coupling
A modified protocol using microwave irradiation reduces reaction time:
Solid-Phase Synthesis
Immobilization of the benzoic acid on Wang resin enables iterative purification:
Challenges and Mitigation Strategies
Steric Hindrance at Sulfamoyl Group
Bulky N-benzyl-N-methyl substituents impede coupling efficiency. Solutions include:
Purification of Polar Intermediates
- Recrystallization : Ethyl acetate/hexane (1:4) removes hydrophilic impurities.
- Chromatography : Gradient elution (5→20% methanol/DCM) resolves amide byproducts.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Regulatory Compliance
- Genotoxic Impurities : Control of sulfonamide intermediates to <10 ppm per ICH Q3D.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The structure of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide suggests potential interaction with cancer cell pathways, possibly through inhibition of specific kinases or modulation of apoptotic pathways. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
Benzimidazole derivatives have also been noted for their antimicrobial activities. The sulfamoyl group in the compound may enhance its interaction with bacterial enzymes, potentially leading to effective antibacterial agents. Preliminary studies on related compounds indicate efficacy against a range of pathogens, suggesting that this compound could be explored for its antimicrobial potential .
Enzyme Inhibition
The compound's structure allows it to serve as a scaffold for designing enzyme inhibitors. For instance, benzimidazole derivatives have been shown to inhibit various enzymes involved in cancer progression and microbial resistance. The specific arrangement of functional groups in this compound may facilitate binding to target enzymes, thereby inhibiting their activity .
Neuroprotective Effects
Emerging research suggests that benzimidazole derivatives may possess neuroprotective effects. The ability of the compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases. Investigations into similar compounds have revealed promising results in protecting neuronal cells from oxidative stress and apoptosis, warranting further exploration of this compound's neuroprotective capabilities .
Chemical Synthesis Applications
Synthesis of Novel Compounds
this compound can act as a precursor for synthesizing new chemical entities. Its unique functional groups allow for various modifications, enabling the development of libraries of related compounds for biological testing. This versatility is crucial in high-throughput screening processes used in drug discovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to apoptosis in cancer cells . Additionally, it can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole core and exhibit similar biological activities.
Pd(II) Complexes with Benzimidazole Ligands: These complexes have shown significant anticancer properties and are studied for their potential therapeutic applications.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and proteins makes it a valuable compound for medicinal chemistry research.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide, a compound featuring a benzimidazole moiety, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound's molecular formula is , with a molecular weight of approximately 398.48 g/mol. The synthesis typically involves several steps, including:
- Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic conditions.
- Electrophilic Substitution : The introduction of the phenyl group occurs via electrophilic aromatic substitution.
- Formation of the Benzamide Structure : This is accomplished by reacting the benzimidazole derivative with benzoyl chloride in the presence of a base.
- Introduction of the Sulfamoyl Group : Finally, the sulfamoyl group is added through a reaction with benzylamine derivatives .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes or receptors, modulating their activity through mechanisms such as:
- Hydrogen Bonding : Interactions with amino acid residues in target proteins.
- π-π Stacking : Stabilization through aromatic interactions.
- Hydrophobic Interactions : Enhancing binding affinity to lipid environments .
2.2 In Vitro and In Vivo Studies
Recent studies have demonstrated significant biological activities associated with this compound:
- Antidiabetic Activity : A series of related benzimidazole derivatives were evaluated for their α-glucosidase inhibitory activity. Notably, compounds derived from similar structures exhibited IC50 values as low as 0.71 µM, indicating strong inhibition potential against α-glucosidase, an enzyme involved in carbohydrate metabolism .
- Antimycobacterial Activity : Certain benzimidazole derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL .
3. Case Studies and Research Findings
4. Conclusion and Future Directions
This compound represents a promising candidate for further investigation in therapeutic applications, particularly in diabetes management and antimicrobial therapy. Future research should focus on:
- In Vivo Efficacy : Conducting comprehensive animal studies to evaluate pharmacodynamics and pharmacokinetics.
- Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.
- Clinical Trials : Initiating trials to assess safety and efficacy in human populations.
Q & A
Q. Challenges :
- Low yields due to steric hindrance from the N-benzyl-N-methylsulfamoyl group.
- Purification difficulties caused by byproducts from incomplete coupling; HPLC or column chromatography is critical .
Advanced: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses of similar benzimidazole-sulfonamide hybrids?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Catalyst screening : Pd-based catalysts or DBU for amidation steps improve regioselectivity .
- In-line monitoring : Use TLC or LC-MS to track reaction progress and minimize side products .
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce decomposition .
Example : achieved >90% purity for benzamide derivatives using recrystallization in methanol and gradient HPLC .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm benzimidazole protons (δ 7.5–8.5 ppm) and sulfonamide/amide carbonyl signals (δ 165–175 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- FT-IR : Identify N-H stretches (3300–3400 cm) and sulfonyl S=O vibrations (1150–1350 cm) .
Advanced: How can structural contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?
Answer:
- X-ray diffraction (XRD) : Resolve ambiguities in molecular conformation by comparing experimental crystal structures with DFT-optimized geometries .
- DFT calculations : Use B3LYP/6-31G(d) basis sets to validate bond lengths/angles and electronic properties .
- Docking studies : Correlate crystallographic data with binding poses in target proteins (e.g., kinases) to assess bioactive conformations .
Example : used XRD to confirm the planar geometry of the benzimidazole ring, critical for π-π stacking in target binding .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-protected vials .
- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
- Stability monitoring : Use accelerated degradation studies (40°C/75% RH) with HPLC to assess shelf life .
Advanced: How can researchers design assays to evaluate the compound’s mechanism of action in cancer or inflammation models?
Answer:
- Target identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cell-based assays :
- In vivo validation : Use xenograft models (e.g., nude mice) to assess tumor growth inhibition .
Data Interpretation : reported IC values of 4.53–5.85 µM against MCF-7, outperforming 5-FU (9.99 µM) .
Advanced: How can structure-activity relationship (SAR) studies guide the development of more potent analogs?
Answer:
- Core modifications : Replace benzimidazole with imidazo[1,2-a]pyridine to enhance solubility .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to improve target affinity .
- Sulfonamide optimization : Replace N-benzyl with bulkier groups (e.g., tert-butyl) to reduce metabolic clearance .
Example : showed that piperidine-sulfonyl derivatives improved kinase inhibition by 40% compared to non-cyclic analogs .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Meta-analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, t-tests) to identify outliers .
- Assay standardization : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times .
- Target validation : Confirm binding via SPR or ITC to rule off-target effects .
Example : Variability in anti-inflammatory activity ( vs. 17) may stem from differences in LPS stimulation protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
